![molecular formula C13H18ClN3S B1387486 N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine CAS No. 1105195-05-8](/img/structure/B1387486.png)
N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine
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Overview
Description
N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine, also known as Cbz-DEED, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the benzothiazole family of compounds, which have been shown to have a variety of biological activities.
Scientific Research Applications
Anti-Inflammatory and Analgesic Applications
Compounds derived from benzothiazole, such as the one , have been evaluated for their potential in treating inflammation and pain. These compounds can inhibit the biosynthesis of prostaglandins, which are mediators of inflammation and pain, through the cyclo-oxygenase pathway . This makes them valuable for developing new nonsteroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects compared to traditional NSAIDs.
Antimicrobial Activity
Benzothiazole derivatives have shown promise as potent antibacterial agents. Analogues of triclocarban that contain the benzothiazole nucleus have been synthesized and tested against various bacterial strains. Some of these compounds exhibited higher antimicrobial activity than triclocarban itself, making them significant for the development of new antibacterial drugs .
Development of Azo Dyes
Benzothiazole-based azo dyes have been synthesized for potential use in various industrial applications. These dyes are created by coupling benzothiazole derivatives with other compounds, such as antipyrine, to produce molecules with specific color properties. Such dyes are useful in textile manufacturing and other industries requiring stable, vibrant colors .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like cyclo-oxygenase (cox-1 and cox-2) which are involved in the biosynthesis of prostaglandins .
Mode of Action
Based on the behavior of similar compounds, it may inhibit the activity of enzymes like cox-1 and cox-2, thereby reducing the production of prostaglandins .
Biochemical Pathways
The compound may affect the arachidonic acid pathway, where prostaglandins and leukotrienes are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Result of Action
Similar compounds have been known to exhibit anti-inflammatory and analgesic activities .
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3S/c1-3-17(4-2)8-7-15-13-16-11-6-5-10(14)9-12(11)18-13/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXVQIDQLMNKPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-diethylethane-1,2-diamine |
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